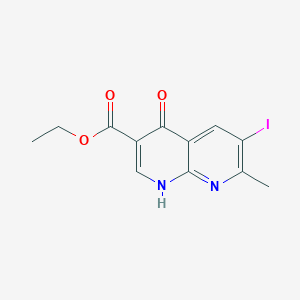
ethyl 4-hydroxy-6-iodo-7-methyl-1,8-naphthyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 4-hydroxy-6-iodo-7-methyl-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes an ethyl ester group, a hydroxyl group, an iodine atom, and a methyl group attached to a naphthyridine core. The naphthyridine core is known for its diverse biological activities and photochemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-6-iodo-7-methyl[1,8]naphthyridine-3-carboxylate typically involves multiple steps. One common method starts with the amination of 2-methylpyridine using sodium amide to produce 5-amino-2-methylpyridine. This intermediate is then condensed with triethyl orthoformate and diethyl malonate to form [5-methyl-2-pyridylamino]methylene diethyl malonate. The final step involves cyclization under heating conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
ethyl 4-hydroxy-6-iodo-7-methyl-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: The major product is ethyl 4-oxo-6-iodo-7-methyl[1,8]naphthyridine-3-carboxylate.
Reduction: The major product is ethyl 4-hydroxy-7-methyl[1,8]naphthyridine-3-carboxylate.
Substitution: The major products depend on the nucleophile used, such as ethyl 4-hydroxy-6-amino-7-methyl[1,8]naphthyridine-3-carboxylate.
科学的研究の応用
ethyl 4-hydroxy-6-iodo-7-methyl-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors
作用機序
The mechanism of action of ethyl 4-hydroxy-6-iodo-7-methyl[1,8]naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and iodine atom play crucial roles in its biological activity. The compound can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins and nucleic acids .
類似化合物との比較
Similar Compounds
- Ethyl 4-hydroxy-7-methyl[1,8]naphthyridine-3-carboxylate
- Ethyl 7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate
- Ethyl 2-hydroxy-4-methylimidazo[1,2-a][1,8]naphthyridine-8-carboxylate
- Ethyl 2,4-dimethylimidazo[1,2-a][1,8]naphthyridine-8-carboxylate
Uniqueness
ethyl 4-hydroxy-6-iodo-7-methyl-1,8-naphthyridine-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The iodine atom enhances its potential as a radiolabeled compound for imaging studies and increases its efficacy in certain biological applications .
特性
分子式 |
C12H11IN2O3 |
|---|---|
分子量 |
358.13 g/mol |
IUPAC名 |
ethyl 6-iodo-7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H11IN2O3/c1-3-18-12(17)8-5-14-11-7(10(8)16)4-9(13)6(2)15-11/h4-5H,3H2,1-2H3,(H,14,15,16) |
InChIキー |
QDVHVCQSYLAGMC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC2=NC(=C(C=C2C1=O)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















